Product packaging for benzo[c]acridin-7-ylmethanol(Cat. No.:CAS No. 73566-39-9)

benzo[c]acridin-7-ylmethanol

Cat. No.: B13775924
CAS No.: 73566-39-9
M. Wt: 259.3 g/mol
InChI Key: HEDQVRLHVBZVLF-UHFFFAOYSA-N
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Description

Benzo[c]acridin-7-ylmethanol, with the molecular formula C18H13NO, is a versatile acridine derivative that serves as a key synthetic intermediate and building block in medicinal chemistry and organic synthesis . Its core structure is part of the benzo[c]acridine family, a class of polycyclic compounds known for their planar, multi-ring systems that are of significant interest in the development of therapeutic agents . Researchers value this compound for its potential utility in constructing more complex molecules designed to interact with biological targets. The broader class of benzo[c]acridine derivatives has demonstrated a wide spectrum of notable biological activities in scientific studies. These compounds are frequently investigated for their potent antiproliferative effects against various cancer cell lines, including MCF-7, A2780, and PC3 cells . The mechanism of action for these active derivatives often involves the inhibition of essential cellular processes. For instance, some functionalized benzo[c]acridines have been identified as effective tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase . Furthermore, the planar acridine chromophore allows these molecules to act as DNA-intercalating agents, which can inhibit enzymes like DNA topoisomerase II and ultimately trigger apoptosis in cancer cells . Beyond its application in developing anticancer agents, this compound is a fundamental precursor in multi-component synthetic protocols. These methods, which may utilize efficient solid acid catalysts, are employed to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13NO B13775924 benzo[c]acridin-7-ylmethanol CAS No. 73566-39-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73566-39-9

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

benzo[c]acridin-7-ylmethanol

InChI

InChI=1S/C18H13NO/c20-11-16-14-7-3-4-8-17(14)19-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-10,20H,11H2

InChI Key

HEDQVRLHVBZVLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzo C Acridin 7 Ylmethanol

Strategic Approaches to the Synthesis of the Benzo[c]acridine Core

The construction of the benzo[c]acridine skeleton can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multi-Component Condensation Reactions for Benzo[c]acridine Derivatives

One-pot, multi-component reactions (MCRs) are a highly efficient method for synthesizing benzo[c]acridine derivatives. scielo.org.mxinformativejournals.com These reactions typically involve the condensation of an aromatic aldehyde, a naphthylamine (such as 1-naphthylamine), and a 1,3-dicarbonyl compound like dimedone. scielo.org.mxtandfonline.comtandfonline.com This approach allows for the rapid assembly of the complex tricycle in a single synthetic operation, reducing time and waste compared to traditional multi-step syntheses. scielo.org.mx Various catalysts and reaction conditions have been employed to promote these condensations, including the use of sulfamic acid (NH2SO3H) or a heteropoly acid (H6P2W18O62 · 18H2O) under solvent-free conditions or in refluxing ethanol. tandfonline.comtandfonline.com The mechanism often proceeds through an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the naphthylamine and subsequent cyclization and dehydration. scielo.org.mxtandfonline.com

A notable advancement in this area is the use of microwave irradiation, which can significantly shorten reaction times. informativejournals.com Regioselective three-component reactions have also been developed, for instance, reacting aromatic aldehydes with indazol-5-amine and 2-hydroxy-1,4-naphthoquinone (B1674593) under microwave irradiation to yield pyrazole-fused benzo[h]acridine derivatives. nih.gov

Transition Metal-Catalyzed Cyclization and Annulation Pathways

Transition metal catalysis provides a powerful tool for the synthesis of benzo[c]acridines through cyclization and annulation reactions. Palladium-catalyzed reactions, in particular, have been instrumental. For instance, a domino process involving a Buchwald-Hartwig amination followed by a direct C-H bond arylation has been used to prepare benzo[kl]acridines from anilines and 1,2-dihalonaphthalenes. mpg.dersc.org This one-pot method demonstrates high efficiency, with yields of up to 95%. mpg.de

Another approach involves the cycloisomerization of 3-alkynyl-2-arylquinolines. chim.itresearchgate.net The choice of catalyst, either a transition metal like PtCl2 or a Brønsted acid such as trifluoromethanesulfonic acid, is dependent on the substituent at the alkyne terminus. chim.itresearchgate.net Palladium-catalyzed annulation reactions involving the activation of C(sp3)−H bonds have also been explored, showcasing the versatility of this strategy. nih.gov Furthermore, recent developments have seen the use of rhodium catalysis in electrochemical C-H annulation with alkynes to construct heterocyclic systems. researchgate.net

Novel Catalyst Systems in Benzo[c]acridine Synthesis (e.g., Nanoporous Catalysts)

The development of novel catalyst systems has further refined the synthesis of benzo[c]acridines, with a focus on efficiency and green chemistry. Nanoporous catalysts, such as sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), have proven to be highly effective in promoting the one-pot, three-component synthesis of benzo[c]acridine derivatives. scielo.org.mxscienceopen.comresearchgate.netjmcs.org.mxresearchgate.net These catalysts offer several advantages, including high surface area, thermal stability, and the ability to act as "nano-reactors," which can lead to excellent yields and short reaction times under solvent-free conditions. scielo.org.mxresearchgate.net

Other novel catalysts include poly(4-vinylpyridinum) trinitromethanide, which has been reported as an efficient heterogeneous catalyst for the three-component condensation to form benzo[c]acridines. researchgate.netdntb.gov.ua The use of such solid acid catalysts simplifies the work-up procedure and often allows for the catalyst to be recovered and reused, aligning with the principles of green chemistry. researchgate.net

Derivatization and Functionalization of Benzo[c]acridin-7-ylmethanol

Once the benzo[c]acridine core is synthesized, further derivatization and functionalization can be carried out to modulate its properties. This section focuses on the chemical modifications of the acridine (B1665455) skeleton and the specific -7-ylmethanol moiety.

Regioselective Functionalization of the Acridine Skeleton

The regioselective functionalization of the acridine ring system is crucial for fine-tuning the biological and physical properties of its derivatives. Direct C-H bond functionalization has emerged as a powerful strategy, often guided by the electronic nature of the acridine core and any existing substituents. thieme-connect.com For instance, palladium-catalyzed C-H activation has been successfully employed for the alkoxylation of 5,6-dihydrobenzo[c]acridines, selectively occurring at position 1. mdpi.com

Organozinc reagents have also been utilized for the regioselective arylation and alkylation of acridines at the C-4 and C-9 positions. rsc.org Electrophilic aromatic substitutions can also be directed by activating groups on the acridine ring. For example, a hydroxyl or methoxy (B1213986) group at the 2-position can direct electrophilic attack to the 1-position. thieme-connect.com The functionalization of the A ring of pyridoacridines through regioselective electrophilic aromatic substitutions has been a key strategy to increase structural diversity. nih.gov Furthermore, direct ring metalation has been used for the functionalization of 4-bromobenzo[c] scielo.org.mxmdpi.comnaphthyridine. beilstein-journals.org

Modification of the -7-ylmethanol Moiety

The -7-ylmethanol group on the benzo[c]acridine scaffold provides a versatile handle for further chemical modifications. The hydroxyl group can undergo a variety of classical alcohol reactions. For instance, it can be oxidized to the corresponding aldehyde. An interesting transformation is the Wagner-Meerwein rearrangement of acridin-9-ylmethanol (B1296749) to 5H-dibenzo[b,f]azepine, which represents a ring expansion. beilstein-journals.org

The introduction of the methanol (B129727) moiety itself can be a strategic step. A Barbier-Grignard-type reaction using propargyl bromide with an appropriate aldehyde precursor is one method to introduce a propargyl alcohol, which could then be considered a precursor or analogue to the ylmethanol group. nih.gov The structural modification of the acridine ring and its side chains, including moieties like the -7-ylmethanol group, is a key strategy for enhancing the physicochemical and pharmacological properties of these compounds. nih.gov

Synthesis of Conjugates and Hybrid Structures

The functionalization of the benzo[c]acridine scaffold, including the introduction of a methanol group at the 7-position, provides a key handle for the synthesis of more complex molecular architectures such as conjugates and hybrid structures. While direct examples of this compound conjugates are not extensively detailed in the literature, the principles of conjugation are well-established for the broader acridine class of compounds. These strategies are often employed to enhance biological targeting, improve pharmacokinetic properties, or introduce novel functionalities.

Peptide Conjugates: A common approach involves the conjugation of acridine derivatives to peptides. This strategy aims to leverage the specific targeting capabilities of peptides to deliver the cytotoxic acridine moiety to cancer cells. The synthesis of such conjugates typically involves the formation of an amide bond between a carboxylic acid function on the acridine core or a linker and an amino group on the peptide, or vice-versa. For instance, peptide-acridine and peptide-acridone conjugates have been synthesized and evaluated as potential anticancer, antiviral, and antiprion agents. nih.gov A general synthetic route could involve the initial synthesis of a benzo[c]acridine-7-carboxylic acid, which is then activated and coupled to a peptide. Subsequent reduction of the carboxylic acid would yield the desired this compound-peptide conjugate.

Drug-Hybrid Structures: Another synthetic strategy involves creating hybrid molecules where the benzo[c]acridine moiety is combined with another pharmacophore to achieve synergistic or dual-action effects. For example, a (benzo[a]acridin-12-yl)methyl–chlorambucil conjugate has been synthesized, demonstrating the feasibility of linking acridine derivatives to existing drugs. researchgate.net Following a similar logic, this compound could be esterified with a drug molecule containing a carboxylic acid group, or converted to a leaving group to alkylate a suitable functional group on another drug.

The synthesis of these conjugates and hybrids often relies on standard organic transformations. The following table summarizes potential synthetic strategies for conjugating this compound.

Conjugate TypeLinkage TypePrecursor on Benzo[c]acridineReagent/Other Component
Peptide ConjugateAmideBenzo[c]acridine-7-carboxylic acidPeptide with free amine, coupling agents (e.g., HATU)
Drug Hybrid (Ester)EsterThis compoundDrug with carboxylic acid, coupling agents (e.g., DCC)
Drug Hybrid (Ether)Ether7-(Halomethyl)benzo[c]acridineDrug with hydroxyl or thiol group, base

These approaches highlight the versatility of the this compound scaffold for the construction of complex bioactive molecules.

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

The synthesis of this compound itself can be dissected into two main stages: the formation of the core benzo[c]acridine ring system and the subsequent introduction or modification of the substituent at the 7-position to yield the methanol group.

The most common and efficient method for constructing the benzo[c]acridine skeleton is a one-pot, three-component condensation reaction. researchgate.netredalyc.orgscielo.org.mx This reaction typically involves an aromatic aldehyde, 1-naphthylamine, and a 1,3-dicarbonyl compound, such as dimedone, often under acidic catalysis. researchgate.netredalyc.orgscielo.org.mx The proposed mechanism for this cyclocondensation proceeds through a series of steps:

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aromatic aldehyde and the active methylene (B1212753) compound (e.g., dimedone), catalyzed by an acid, to form an α,β-unsaturated intermediate.

Michael Addition: 1-Naphthylamine then undergoes a Michael addition to the α,β-unsaturated intermediate.

Cyclization and Dehydration: Subsequent intramolecular cyclization of the resulting intermediate onto the naphthalene (B1677914) ring, followed by dehydration, leads to the formation of the tetrahydrobenzo[c]acridine core. researchgate.net

Kinetic studies of these multi-component reactions are not extensively reported but are influenced by factors such as catalyst concentration, temperature, and the electronic nature of the substituents on the aromatic aldehyde. redalyc.org

To obtain this compound, a precursor with a suitable functional group at the 7-position is required. This is often a carboxylic acid or an aldehyde, which can then be reduced. For example, if the starting aromatic aldehyde in the three-component reaction is a phthalaldehydic acid derivative, a benzo[c]acridine with a carboxylic acid at the 7-position could be formed. The mechanism for the reduction of this carboxylic acid or a corresponding aldehyde to the primary alcohol, this compound, typically involves a nucleophilic hydride reagent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

The mechanism of reduction by LiAlH₄ involves the transfer of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup to yield the alcohol. The reaction is generally fast and efficient for both aldehydes and carboxylic acids. Kinetic studies of such reductions are well-established and show a dependence on the concentration of the substrate and the reducing agent.

Stereochemical Control and Enantioselective Synthesis Approaches

The synthesis of this compound can potentially generate a chiral center if the substitution pattern on the acridine ring or the side chain creates asymmetry. While specific studies on the stereochemical control for this compound are not prominent in the literature, principles of asymmetric synthesis can be applied.

Substrate-Controlled Diastereoselection: In cases where a chiral center already exists within the benzo[c]acridine precursor, the reduction of a carbonyl group at the 7-position can proceed with diastereoselectivity. The existing stereocenter can direct the incoming hydride reagent to one face of the carbonyl group, leading to the preferential formation of one diastereomer. The level of diastereoselectivity would depend on the nature of the substituent and its proximity to the reacting center.

Reagent-Controlled Enantioselection: For the synthesis of enantiomerically enriched or pure this compound from a prochiral precursor (e.g., a 7-formyl or 7-acyl benzo[c]acridine), a chiral reducing agent can be employed. Chiral hydride reagents, such as those derived from boranes (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine in the Corey-Bakshi-Shibata reduction) or chiral aluminum hydrides, are known to effect the enantioselective reduction of ketones and aldehydes. acs.orgbeilstein-journals.org

The following table outlines potential strategies for stereochemical control in the synthesis of chiral this compound derivatives.

ApproachPrecursorChiral SourceExpected Outcome
Substrate-Controlled DiastereoselectionChiral benzo[c]acridine-7-carboxaldehydePre-existing stereocenter in the moleculeDiastereomerically enriched alcohol
Reagent-Controlled EnantioselectionProchiral benzo[c]acridine-7-carboxaldehydeChiral reducing agent (e.g., CBS reagent)Enantiomerically enriched (R)- or (S)-alcohol
Chiral ResolutionRacemic this compoundChiral stationary phase chromatography (HPLC)Separation of (R)- and (S)-enantiomers

Chiral Resolution: An alternative to enantioselective synthesis is the resolution of a racemic mixture of this compound. This can be achieved through techniques such as chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase. nih.govresearchgate.net This method separates the enantiomers based on their differential interactions with the chiral selector in the column.

While the direct application of these methods to this compound is yet to be widely reported, the established principles of asymmetric synthesis and chiral separation provide a clear roadmap for obtaining stereochemically pure forms of this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of Benzo C Acridin 7 Ylmethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of organic compounds in solution. It provides unparalleled insight into the connectivity of atoms and the three-dimensional arrangement of the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environments of protons and carbons, complex structures like benzo[c]acridin-7-ylmethanol often exhibit overlapping signals that necessitate the use of two-dimensional (2D) NMR techniques for complete assignment. ipb.ptyoutube.comgithub.io

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu By revealing the H-H connectivity within individual spin systems, COSY is instrumental in tracing out the proton networks within the fused aromatic rings and the hydroxymethyl group of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons (¹JCH). youtube.comsdsu.edu It is highly effective for assigning carbon resonances based on their attached, and often more easily assigned, protons. For this compound, HSQC would definitively link each aromatic proton to its corresponding carbon atom and the methylene (B1212753) protons of the -CH₂OH group to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is particularly powerful for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. For instance, HMBC can establish the connectivity between protons on one aromatic ring and carbons on an adjacent ring, or link the methylene protons to the C-7 carbon of the acridine (B1665455) core, thus confirming the position of the substituent.

The combined application of these 2D NMR techniques allows for the systematic and unambiguous assignment of all proton and carbon signals in the this compound molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative as specific experimental data from literature is not readily available. Chemical shifts are predicted based on the structure and general principles.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
H-17.8-8.2 (d)~125C-2, C-12b
H-27.4-7.8 (t)~128C-1, C-3, C-4
H-37.4-7.8 (t)~129C-2, C-4, C-4a
H-47.8-8.2 (d)~127C-3, C-4a
H-57.9-8.3 (d)~124C-6, C-6a
H-68.5-8.9 (d)~130C-5, C-6a, C-7
H-87.6-8.0 (d)~126C-9, C-11a
H-97.3-7.7 (t)~128C-8, C-10, C-11
H-107.3-7.7 (t)~129C-9, C-11, C-11a
H-118.0-8.4 (d)~127C-10, C-11a
-CH₂OH~5.0 (s)~65C-7, C-6a, C-8
-CH₂OH~3.5 (t)--CH₂OH
C-4a-~132H-3, H-4, H-5
C-6a-~148H-5, H-6, -CH₂OH
C-7-~155H-6, H-8, -CH₂OH
C-7a-~135H-8
C-11a-~147H-10, H-11
C-11b-~128H-1, H-11
C-12-~122H-1
C-12a-~130H-1, H-11b
C-12b-~131H-1, H-2

This is a simplified representation. Actual spectra may show more complex splitting patterns.

Solid-State NMR Characterization

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the crystalline or amorphous solid phase. rsc.orgnih.gov For this compound, ssNMR could reveal information about:

Polymorphism: Different crystalline forms of the compound would yield distinct ssNMR spectra.

Intermolecular Interactions: Proximity between molecules in the crystal lattice can be probed, providing details on packing arrangements and hydrogen bonding involving the hydroxyl group.

Conformational Details: ssNMR can freeze out conformations that might be averaged in solution, offering a more static picture of the molecular geometry.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state. rsc.orgnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a unique "fingerprint" for the compound. ksu.edu.saspectroscopyonline.comscielo.org.mx

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds and functional groups. ksu.edu.sa For this compound, key expected absorptions would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be just below 3000 cm⁻¹.

C=C and C=N Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, corresponding to the vibrations of the fused aromatic and acridine ring systems. mdpi.com

C-O Stretching: A strong band in the 1000-1200 cm⁻¹ region due to the stretching of the primary alcohol C-O bond.

Raman Spectroscopy: This technique is more sensitive to non-polar, symmetric bonds. ksu.edu.saspectroscopyonline.com It would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric breathing modes of the benzene (B151609) and pyridine (B92270) rings within the acridine structure would give rise to strong Raman signals.

C-C Backbone Stretching: The carbon framework of the fused rings would be prominent in the Raman spectrum.

Together, FTIR and Raman spectra provide a comprehensive vibrational profile, allowing for the identification of functional groups and offering insights into the molecular symmetry and conformation of this compound. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
O-H Stretch3200-3600FTIR (strong, broad)
Aromatic C-H Stretch3000-3100FTIR (medium), Raman (medium)
Aliphatic C-H Stretch2850-2960FTIR (medium), Raman (medium)
C=C/C=N Ring Stretch1400-1650FTIR (multiple, sharp), Raman (strong)
C-O Stretch1000-1200FTIR (strong)
Aromatic Ring Breathing900-1100Raman (strong)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. vulcanchem.comnih.gov This precision allows for the determination of the exact elemental composition of this compound (C₁₈H₁₃NO). By comparing the measured accurate mass with the calculated mass for the proposed formula, HRMS can unequivocally confirm the molecular formula and distinguish it from other potential structures with the same nominal mass.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. psu.edunih.gov The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment ion corresponding to the stable benzo[c]acridine cation.

Loss of water (H₂O): Elimination of water from the molecular ion could occur.

Ring Cleavages: Fragmentation of the fused aromatic system, although typically requiring higher energy, can provide further structural information.

By analyzing the masses and relative abundances of these fragment ions, the connectivity of the molecule can be confirmed, corroborating the structural information obtained from NMR and vibrational spectroscopy.

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound This compound is not available. Research and characterization have been published for various derivatives of the benzo[c]acridine scaffold scielo.org.mxasianpubs.orgarkat-usa.org and its isomers like benzo[a]acridine researchgate.netresearchgate.netrsc.org, but specific findings related to the X-ray crystallography and detailed photophysical properties of this compound itself are not present in the reviewed sources.

Therefore, it is not possible to provide the requested article structured around the specified outline, as the necessary data for the following sections could not be located:

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Characterization

Quantum Yield and Lifetime Measurements

While studies on related compounds exist, adhering to the strict instruction to focus solely on this compound prevents the inclusion of that data. Further research would be required to characterize this specific compound to generate the content requested.

Computational and Theoretical Chemistry Studies of Benzo C Acridin 7 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic distribution and geometric parameters of a molecule. These methods solve approximations of the Schrödinger equation to determine the energetic and electronic properties of a molecular system.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. jmaterenvironsci.comresearchgate.net In the study of molecules like benzo[c]acridin-7-ylmethanol, DFT is employed to perform geometry optimization, a process that determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net

This process typically utilizes a combination of a functional, such as Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP), and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. ekb.egresearchgate.net Upon successful optimization, key geometric parameters (bond lengths and angles) and electronic properties can be extracted.

Key electronic properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is invaluable for predicting sites of intermolecular interactions. ufms.br

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, detailing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which contributes to molecular stability. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Benzo[c]acridine Core System
ParameterIllustrative ValueDescription
Geometric Parameters
C-N Bond Length1.33 ÅRepresentative bond length in the acridine (B1665455) ring system.
C-C Aromatic Bond Length1.40 ÅAverage bond length within the fused benzene (B151609) rings.
C-N-C Bond Angle118.5°Angle within the central heterocyclic ring.
Electronic Properties
HOMO Energy-5.8 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap3.7 eVEnergy difference, indicating electronic stability.
Dipole Moment1.5 DA measure of the overall polarity of the molecule.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization. The Hartree-Fock (HF) method is the most fundamental ab initio approach, providing a baseline approximation of the multi-electron wavefunction.

While DFT methods are generally more efficient for larger molecules, ab initio calculations, especially those that include electron correlation (post-Hartree-Fock methods), are often considered the gold standard for accuracy. They can be used to benchmark results obtained from DFT. For aromatic systems, these high-level calculations can provide very accurate descriptions of the electronic ground state and are essential for problems where DFT may not be sufficiently reliable. However, their high computational demand often limits their application to smaller systems or requires significant computational resources.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgnih.gov It is an extension of ground-state DFT that allows for the calculation of electronic excited states. rsc.org This is crucial for predicting the spectroscopic characteristics of chromophores like benzo[c]acridine. dntb.gov.ua

TD-DFT calculations can predict several key properties related to a molecule's interaction with light:

Excitation Energies: These are the energies required to promote an electron from an occupied orbital to an unoccupied orbital, which correspond to the positions of absorption maxima (λ_max) in a UV-Visible spectrum.

Oscillator Strengths: This calculated value relates to the probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption band in the experimental spectrum.

Nature of Transitions: By analyzing the molecular orbitals involved, TD-DFT can characterize the nature of an electronic transition, such as a π → π* transition, which is common in conjugated aromatic systems like benzo[c]acridine.

These calculations can be performed in the gas phase or by incorporating a solvent model to predict how the spectroscopic properties will change in different environments. ekb.eg

Table 2: Example of TD-DFT Predicted Spectroscopic Data for a Benzo[c]acridine Chromophore
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3.253810.15HOMO → LUMO
S₀ → S₂3.513530.21HOMO-1 → LUMO
S₀ → S₃3.883200.45HOMO → LUMO+1

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of a system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Conformational Analysis and Flexibility Studies

For this compound, the rigid benzo[c]acridine core has limited flexibility. The primary source of conformational freedom arises from the rotation around the single bonds of the 7-ylmethanol (-CH₂OH) substituent. The key dihedral angles governing this flexibility would be the rotation around the bond connecting the aromatic ring to the methylene (B1212753) carbon and the rotation around the C-O bond of the methanol (B129727) group.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are a powerful tool for studying these solvent effects at a molecular level. Simulations can be performed using either explicit solvent models, where individual solvent molecules (e.g., water) are included in the simulation box, or implicit solvent models, which represent the solvent as a continuous medium (a Polarizable Continuum Model, or PCM). ekb.eg

MD simulations with explicit solvent can reveal detailed information about:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, including the formation of specific hydrogen bonds between the solvent and the hydroxyl group of the methanol substituent.

Dynamic Interactions: The timescale and nature of solute-solvent interactions, which can affect the conformational preferences of the flexible side chain.

Thermodynamic Properties: Calculation of properties such as the free energy of solvation, which quantifies the energetic favorability of dissolving the molecule in a particular solvent. The properties of acridine-based dyes, for instance, are known to be sensitive to solvent polarity. researchgate.netnih.gov

No Specific Research Found for

Following a comprehensive search of available scientific literature and databases, no specific computational and theoretical chemistry studies focusing on "this compound" were identified. The requested detailed analysis, including molecular docking, ligand-biomolecule interaction prediction, elucidation of binding modes and affinities, as well as Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) model development and pharmacophore modeling, appears to be absent from the current body of published research for this particular chemical compound.

Therefore, the generation of an article with the specified detailed outline and content inclusions is not possible at this time due to the lack of available data on this compound in the specified research areas. Further research and publication in the field of computational and theoretical chemistry would be required to provide the specific findings requested.

Mechanistic Biological Interactions of Benzo C Acridin 7 Ylmethanol and Its Derivatives

DNA Interaction Mechanisms

The planar aromatic structure of the benzo[c]acridine nucleus is a key determinant of its ability to interact with DNA, a primary target for many anticancer agents. scielo.org.mx These interactions can occur through various mechanisms, leading to the disruption of normal DNA processes such as replication and transcription, ultimately culminating in cell death. nih.govnih.gov

DNA Intercalation Modalities and Specificity

The predominant mode of interaction between benzo[c]acridine derivatives and DNA is intercalation, where the flat, polycyclic aromatic ring system inserts itself between adjacent base pairs of the DNA double helix. wiserpub.commorressier.comnih.gov This insertion is a non-covalent interaction stabilized by several forces, including π-π stacking interactions between the aromatic system of the compound and the DNA base pairs, as well as van der Waals forces. farmaciajournal.commdpi.com For derivatives containing ionizable side chains, electrostatic interactions with the negatively charged phosphate backbone of DNA can further stabilize the complex. mdpi.comnih.gov

The process of intercalation leads to significant structural distortions in the DNA, causing it to unwind and lengthen to accommodate the inserted molecule. farmaciajournal.com Spectroscopic studies, such as UV-Vis and fluorescence spectroscopy, are commonly used to investigate these binding events. Upon intercalation, a hypochromic effect (decrease in absorption intensity) and a bathochromic shift (red shift in the wavelength of maximum absorption) are often observed, which are characteristic signs of strong intercalative binding. farmaciajournal.commdpi.com

Studies on various acridine (B1665455) derivatives have shown some degree of specificity in their binding. For instance, research on acridine-4-carboxamides suggests a preferential interaction with GC-rich sequences over AT-rich sequences in the DNA duplex. nih.gov The binding affinity, often quantified by the DNA binding constant (Kb), varies among different derivatives. For example, novel acridine-thiosemicarbazone derivatives have demonstrated high affinity for calf thymus DNA (ctDNA) with Kb values ranging from 1.74 × 104 to 1.0 × 106 M−1. mdpi.com Similarly, certain acridine/sulfonamide hybrids have been found to intercalate into DNA, which is a crucial step in their mechanism of action.

Table 1: DNA Binding Constants of Selected Acridine Derivatives

Compound Class Kb Value (M-1) Target DNA Reference
Acridine-thiosemicarbazones 1.74 × 104 - 1.0 × 106 ctDNA mdpi.com
Acridine derivatives 1-4 2.0 × 103 - 3.1 × 104 ctDNA nih.gov

This table is interactive. Click on the headers to sort the data.

Influence on DNA Topology and Conformation

These structural perturbations have profound consequences for the superhelical state of cellular DNA. In vivo, DNA is typically maintained in a state of negative supercoiling by enzymes like DNA gyrase. nih.gov The unwinding caused by intercalating agents introduces positive supercoils or relaxes negative supercoils. nih.gov This alteration of DNA's natural topology can interfere with the binding of essential proteins, such as polymerases and transcription factors, which recognize specific DNA conformations. nih.gov Consequently, vital cellular processes like DNA replication and transcription can be inhibited. nih.govnih.gov

Molecular Basis of DNA Alkylation (if applicable to derivatives)

While intercalation is a non-covalent interaction, certain derivatives of benzo[c]acridine can be metabolized into reactive electrophiles that form covalent bonds with DNA, a process known as alkylation. A prominent example is the formation of diol epoxides from parent polycyclic aromatic hydrocarbons like 7-methylbenz[c]acridine (7MBAC). nih.gov

The bay-region diol epoxides of 7MBAC are highly reactive metabolites. Their mechanism of DNA alkylation involves a two-step process:

Physical Association: The diol epoxide first forms a non-covalent physical association complex with the DNA molecule. nih.gov

Covalent Bonding: Following this initial binding, a nucleophilic site on a DNA base (often the exocyclic amino group of guanine or adenine) attacks the electrophilic epoxide ring, opening it and forming a stable, covalent adduct. nih.gov

Studies have shown that the hydrolysis of these diol epoxides is catalyzed by DNA. In the presence of DNA, the reaction proceeds through parallel pathways where the diol epoxide is either hydrolyzed to a tetrol or becomes covalently bound to the DNA. nih.gov Notably, the extent of covalent binding for 7MBAC diol epoxides to DNA is significant, ranging from 12-30%, which is two to three times greater than that observed for the diol epoxides of benzo[a]pyrene under similar conditions. nih.gov This covalent modification creates a permanent lesion in the DNA, which can block replication and transcription, and if not repaired, can lead to mutations or cell death.

Enzyme Modulation and Inhibition Mechanisms

Beyond direct DNA interaction, benzo[c]acridin-7-ylmethanol and its derivatives exert their biological effects by targeting key enzymes involved in DNA metabolism and cell division.

Topoisomerase I/II Inhibition at the Molecular Level

DNA topoisomerases are essential enzymes that manage the topological state of DNA, resolving knots and supercoils that arise during replication, transcription, and recombination. nih.gov Acridine-based compounds, including derivatives of benzo[c]acridine, are well-established inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). farmaciajournal.comnih.govnih.gov

These compounds can act through two primary mechanisms:

Topoisomerase Poisons: This is the most common mechanism for anticancer acridines like Amsacrine. mdpi.comresearchgate.net The drug first intercalates into the DNA. When the topoisomerase enzyme nicks the DNA to relieve topological stress, the drug stabilizes the transient "cleavable complex" formed between the enzyme and the DNA. mdpi.comresearchgate.net This prevents the re-ligation of the DNA strand break, leading to an accumulation of double-strand breaks, which are highly cytotoxic and trigger apoptosis.

Topoisomerase Suppressors/Inhibitors: Some derivatives act as catalytic inhibitors, preventing the enzyme from binding to DNA or carrying out its cleavage function without trapping the cleavable complex. nih.gov

Research on novel acridine-sulfonamide hybrids has identified compounds with potent dual inhibitory activity. For example, compound 7c showed significant Topo-II inhibition with an IC50 of 7.33 μM, while compound 8b was a potent inhibitor of Topo-I with an IC50 of 3.41 µg/mL. mdpi.com These findings highlight the potential for developing specific or dual-targeting topoisomerase inhibitors from the benzo[c]acridine scaffold.

Table 2: Topoisomerase Inhibitory Activity of Selected Acridine Derivatives

Compound Target Enzyme IC50 Reference
Compound 7c Topoisomerase II 7.33 µM mdpi.com

This table is interactive. Click on the headers to sort the data.

Tubulin Polymerization Inhibition Mechanisms

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an important target for anticancer drugs. researchgate.net Several benzo[c]acridine derivatives have been specifically designed and identified as potent inhibitors of tubulin polymerization. researchgate.netnih.gov

The mechanism of action involves the direct binding of the benzo[c]acridine derivative to tubulin monomers. Molecular docking studies suggest that these compounds, such as the benzo[c]acridine-dione derivative 4g , bind to the colchicine-binding site on β-tubulin. researchgate.netnih.gov This binding prevents the polymerization of tubulin dimers into microtubules. researchgate.net

The disruption of microtubule dynamics has severe consequences for the cell:

Mitotic Arrest: It prevents the formation of a functional mitotic spindle, arresting the cell cycle in the G2/M phase. researchgate.netnih.gov

Apoptosis/Necrosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) or, at higher concentrations, necrosis. researchgate.netnih.gov

For instance, acridane-based inhibitors have shown potent tubulin polymerization inhibitory activity, with compound NT-6 exhibiting an IC50 of 1.5 μM. nih.gov Similarly, benzo[c]acridine-diones have demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range (e.g., 5.23–24.32 μM for compounds 4c and 4g ). nih.gov This mechanism provides a distinct avenue for the anticancer activity of benzo[c]acridine derivatives, independent of direct DNA interaction.

Other Relevant Enzyme Interactions (e.g., Kinases, Proteases)

While research specifically on this compound is limited, studies on its derivatives reveal significant interactions with crucial cellular enzymes. A notable target is tubulin, a key protein in microtubule formation. Certain benzo[c]acridine-dione derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov Molecular docking studies suggest these compounds bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, which is essential for mitotic spindle formation. nih.gov This inhibition leads to a halt in the cell cycle, a common mechanism for anticancer agents.

Beyond the cytoskeleton, the broader acridine family, to which benzo[c]acridines belong, is known to interact with a range of enzymes. These include topoisomerases, which are critical for managing DNA topology during replication and transcription. nih.govnih.gov Acridine derivatives can interfere with the function of both topoisomerase I and II. nih.gov Additionally, some acridinyl compounds have been identified as potent inhibitors of aspartic proteases, such as human cathepsin D and Plasmodium falciparum plasmepsin-II, through virtual screening and subsequent enzyme inhibition experiments. ptfarm.pl

Table 1: Enzyme Interactions of Benzo[c]acridine Derivatives

Derivative Class Enzyme Target Mechanism of Action Reference
Benzo[c]acridine-diones Tubulin Inhibition of polymerization by binding to the colchicine site. nih.gov
General Acridines Topoisomerase I/II Interference with DNA cleavage/ligation cycle. nih.gov

Receptor Binding and Activation Mechanisms (e.g., Peptide complexes)

Current scientific literature, based on extensive database searches, does not provide specific information regarding the binding of this compound or its derivatives to peptide complexes or other cell surface or intracellular receptors. The primary mechanisms of action identified for this class of compounds are centered on enzyme inhibition and direct interaction with nucleic acids and other subcellular components rather than receptor-mediated signaling pathways. This remains an area that requires further investigation to be fully understood.

Non Biological Applications and Material Science Contributions of Benzo C Acridin 7 Ylmethanol

Advanced Materials and Optoelectronic Applications

Supramolecular Assemblies and Nanomaterials

Extensive research has been conducted to explore the applications of various chemical compounds in the development of supramolecular assemblies and nanomaterials. These advanced materials often exhibit novel properties and functions derived from the specific and controlled arrangement of their molecular components. The formation of such structures is typically governed by non-covalent interactions, including hydrogen bonding, aromatic stacking (π-π interactions), and metal-ligand coordination.

A comprehensive review of scientific literature and chemical databases was performed to identify studies related to the use of benzo[c]acridin-7-ylmethanol as a building block for supramolecular assemblies or nanomaterials. Despite a thorough search for research detailing its self-assembly properties, its incorporation into larger organized structures, or its function as a ligand in coordination-driven assemblies, no specific data or research findings corresponding to this particular compound in the field of non-biological applications and material science were identified.

The existing body of research on benzo[c]acridine derivatives primarily focuses on their synthesis and evaluation for potential biological activities. While the aromatic nature and the presence of a hydroxyl group in this compound could theoretically allow for its participation in various non-covalent interactions, there is currently no published research to support its application in the formation of supramolecular assemblies or nanomaterials.

Therefore, no data tables or detailed research findings on the contributions of this compound to this specific area of material science can be provided at this time.

Future Research Directions and Unexplored Avenues for Benzo C Acridin 7 Ylmethanol

Development of Novel Synthetic Methodologies

The traditional synthesis of acridine (B1665455) derivatives can be inefficient, often requiring harsh conditions and multi-step processes. chemistryviews.org Recent research has focused on developing more efficient, environmentally friendly, and versatile synthetic routes. A significant advancement is the use of one-pot, multi-component condensation reactions. These reactions allow for the synthesis of complex molecules like benzo[c]acridine derivatives in a single step from simple starting materials, such as aromatic aldehydes, 1-naphthylamine, and dimedone. scielo.org.mxnih.gov

A key innovation in this area is the application of heterogeneous nanocatalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) and acid-decorated magnetic dendrimers. scielo.org.mxnih.govresearchgate.net These catalysts offer several advantages, including high efficiency, simple work-up procedures, mild reaction conditions, and the ability to be recovered and reused multiple times without significant loss of activity. nih.govnih.gov The mechanism for these syntheses typically involves an initial Knoevenagel condensation between an aldehyde and dimedone, followed by a Michael-type addition of 1-naphthylamine, which then cyclizes to form the final benzo[c]acridine product. scielo.org.mx These modern methods represent a greener and more practical approach for generating libraries of benzo[c]acridine derivatives for further study. tandfonline.com

Advanced Computational Prediction and Machine Learning Integration for Design

Computational methods are becoming indispensable tools in chemical and pharmaceutical research. For acridine-based compounds, computational studies like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze their interactions with biological targets. For instance, simulations have been performed to study how acridine derivatives bind to human topoisomerase II, a key enzyme in DNA replication and a target for anticancer drugs.

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of novel benzo[c]acridine derivatives. nih.gov ML models can be trained on existing experimental data to predict the outcomes of chemical reactions, identify potential drug candidates, and even design molecules with specific desired properties. nih.gov Data-driven approaches, sometimes called chemical 'reactomes,' combine automated high-throughput experiments with ML to rapidly map out chemical reactivity and accelerate the discovery process. These techniques can overcome limitations of sparse data and guide chemists toward the most promising molecular structures, significantly speeding up the development of new therapeutics and functional materials. nih.gov

Elucidation of Complex Biomolecular Interaction Networks

The biological activity of many benzo[c]acridine derivatives stems from their ability to function as DNA intercalators. These planar aromatic molecules insert themselves between the base pairs of the DNA double helix. nih.gov This intercalation distorts the DNA structure, unwinding the helix and physically separating the base pairs. nih.gov This process can inhibit crucial cellular functions like DNA replication and transcription, leading to cytotoxic effects. nih.gov

This mechanism of action is the basis for the anticancer properties observed in some derivatives. Research has shown that certain novel benzo[c]acridine-diones exhibit significant cytotoxic activity against various cancer cell lines, including those of the prostate (PC3) and breast (MCF-7). These compounds can induce cell-cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death). Furthermore, some derivatives have been identified as tubulin polymerization inhibitors, another important mechanism for anticancer agents. Understanding the intricate details of these interactions at a molecular level is crucial for designing more selective and effective therapeutic agents. nih.gov

Exploration of New Application Domains (e.g., Catalysis, Photoelectrochemistry)

While the primary focus of research on benzo[c]acridines has been on their medicinal applications, their unique electronic and structural properties make them candidates for a range of other fields. The broader acridine family has shown significant promise in materials science and catalysis.

Catalysis: Acridine derivatives are being explored as potent photocatalysts. Their large, planar aromatic system allows them to absorb visible light and enter an excited state with extraordinary oxidative strength. This property can be harnessed to catalyze a variety of organic transformations. chemistryviews.org Furthermore, acridine-based pincer ligands can form stable complexes with transition metals like platinum, creating novel catalysts for photoreactions such as transfer hydrogenation. acs.org

Photoelectrochemistry and Materials Science: Acridines are highly fluorescent and have been used as dyes and molecular probes. sioc-journal.cnthieme-connect.de Their potential as organic semiconductor materials is also an active area of investigation. sioc-journal.cn The ability of these molecules to participate in photoinduced electron transfer processes makes them interesting candidates for applications in photoelectrochemistry, such as in the development of new photosensitizers or components for organic electronic devices. nih.gov The generation of hydroxyl radicals by some acridine hydroperoxides upon UVA irradiation highlights their potential role in photochemistry. nih.gov

Integration with Emerging Technologies (e.g., Microfluidics for analysis)

Emerging technologies like microfluidics are poised to significantly accelerate research into compounds like benzo[c]acridin-7-ylmethanol. Microfluidic systems, particularly droplet-based platforms, allow for high-throughput screening and analysis while using minuscule volumes of reagents. This technology enables researchers to perform thousands of experiments in a short time, which is ideal for screening large libraries of benzo[c]acridine derivatives for biological activity or optimizing synthetic reactions.

The integration of microfluidics with machine learning presents a powerful synergy. Microfluidic devices can rapidly generate vast amounts of high-quality data on enzyme kinetics, biocatalyst performance, or cellular responses. This data can then be used to train sophisticated machine learning models, leading to a deeper understanding of structure-activity relationships and accelerating the design-build-test-learn cycle in drug discovery and materials science. This combination of technologies provides a pathway to more rapidly identify and optimize benzo[c]acridine derivatives for specific applications.

Q & A

Q. What synthetic routes are commonly employed to prepare benzo[c]acridin-7-ylmethanol derivatives, and what are their critical optimization steps?

this compound derivatives are typically synthesized via multi-step protocols involving cyclization, substitution, and functionalization. For example, bis[benzo[c]acridin-7-yl]phenyl]alkanediamides were synthesized in four steps starting from 5,5-dimethyl-1,3-cyclohexanedione, with key optimizations in cyclocondensation and coupling reactions to enhance yield and purity . Critical steps include controlling reaction temperature and stoichiometry during acridine ring formation to avoid byproducts.

Q. What analytical techniques are recommended for characterizing and quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) paired with UV-Vis or fluorescence detection is widely used for quantification, as demonstrated in methods developed for structurally similar phenolic compounds (e.g., benzophenones and parabens) . Reverse-phase C18 columns with gradient elution (acetonitrile/water) and detection at 254 nm are effective. Mass spectrometry (LC-MS) is advised for structural confirmation, particularly for distinguishing isomers.

Q. How should researchers handle safety concerns associated with this compound due to its potential mutagenic and tumorigenic properties?

Safety protocols must align with handling carcinogenic nitrosamine derivatives. Use fume hoods, nitrile gloves, and closed systems during synthesis. Waste disposal should follow guidelines for halogenated aromatics. Evidence from structurally related nitrones (e.g., α-(benzo[c]acridin-7-yl)-N-(p-dimethylaminophenyl)nitrone) indicates tumorigenic risks at 200 mg/kg in murine models, necessitating strict exposure controls .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its cytotoxic selectivity against specific cancer cell lines?

Modifying the alkanediamide linker length and substituents on the phenyl group significantly impacts cytotoxicity. For instance, bis[benzo[c]acridin-7-yl]phenyl]alkanediamides with C4-C6 linkers showed 10–50× higher potency against leukemia (CCRF-CEM) and colon (HCT-116) cell lines compared to benzo[a]acridin-12-yl analogs, likely due to improved DNA intercalation and topoisomerase inhibition . Computational modeling (e.g., docking studies) can guide rational design by predicting intercalation efficiency.

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for this compound analogs across different tumor models?

Discrepancies often arise from variations in cell line genetic backgrounds, assay conditions (e.g., incubation time), or impurity profiles. Standardize assays using the NCI-60 panel for cross-comparison . Validate purity via NMR and elemental analysis, as trace impurities (e.g., unreacted nitro precursors) may confound results. Dose-response curves (IC50) and synergy studies with standard chemotherapeutics (e.g., doxorubicin) can clarify mechanisms.

Q. How can researchers integrate multi-omics data to elucidate the mechanistic pathways of this compound-induced apoptosis?

Combine transcriptomics (RNA-seq) to identify dysregulated apoptotic genes (e.g., BAX, CASP3) with proteomics (LC-MS/MS) to map protein interactions (e.g., PARP cleavage). Metabolomics (GC-MS) can reveal shifts in TCA cycle intermediates, linking cytotoxicity to mitochondrial dysfunction. Cross-reference findings with databases like KEGG or Reactome to map pathway enrichment .

Methodological Resources

Q. What databases and search strategies are most effective for retrieving authoritative literature on this compound?

Prioritize SciFinder and Reaxys for reaction pathways and physicochemical data. Use keywords: "this compound," "DNA intercalators," and "acridine derivatives." Filter by "experimental procedures" and "biological activity." For toxicology data, consult TOXNET and PubChem . Avoid non-peer-reviewed sources; validate hits via citation tracking in Web of Science .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.